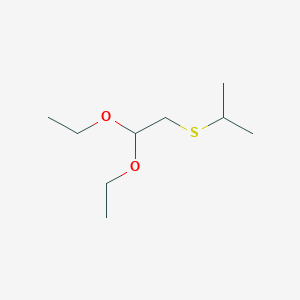
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is an organic compound with the molecular formula C9H20O2S It is characterized by the presence of an ethoxyethylsulfanyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane can be achieved through several methods. One common approach involves the reaction of 2,2-diethoxyethanol with a suitable thiol compound under acidic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiol group replaces a leaving group on the ethoxyethyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted ethoxyethyl derivatives.
Applications De Recherche Scientifique
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions within biological systems.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The ethoxyethylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the chemical environment. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can modulate its behavior in different contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxypropane: Similar in structure but lacks the sulfanyl group, making it less versatile in sulfur-related reactions.
2,2-Dimethoxypropane: Another related compound, often used as a dehydrating agent in organic synthesis.
2-(2,2-Dimethoxyethylsulfanyl)propane: A close analog with methoxy groups instead of ethoxy groups, which may exhibit different reactivity and solubility properties.
Uniqueness
1,1-Diethoxy-2-(propan-2-ylsulfanyl)ethane is unique due to the presence of both ethoxy and sulfanyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S/c1-5-10-9(11-6-2)7-12-8(3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQIOJCGMZEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
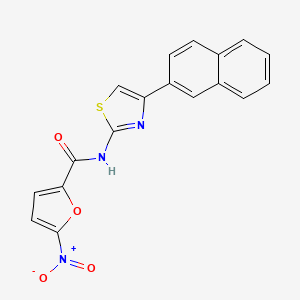
![N-(4-chlorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376784.png)
![N-[2-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2376785.png)
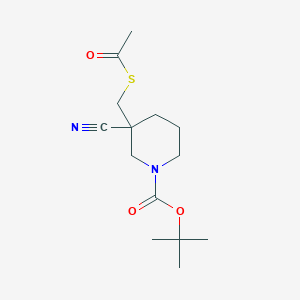
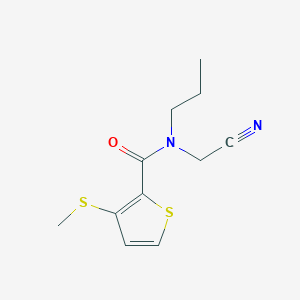
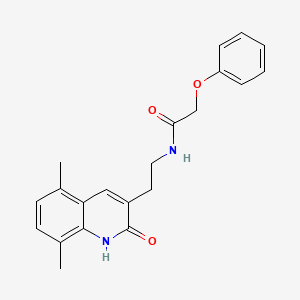
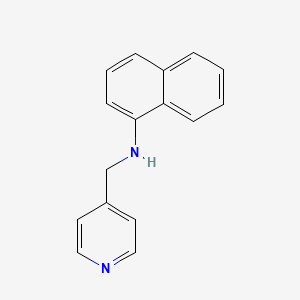
![2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2376798.png)

![1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2376800.png)
![(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2376801.png)
![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2376802.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2376804.png)
![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)
